1-Boc-4-(hydroxymethyl)pyrazole (CAS 199003-22-0) is a synthetically critical, N-protected heterocyclic building block widely procured for pharmaceutical and agrochemical development[1]. Featuring a tert-butyloxycarbonyl (Boc) group at the N1 position and a primary alcohol at the C4 position, this compound serves as a highly processable precursor for cross-coupling, oxidation, and etherification workflows [2]. The Boc protection fundamentally alters the physical and chemical profile of the pyrazole core, suppressing the native hydrogen-bonding network and rendering the molecule highly soluble in standard aprotic solvents[3]. For industrial buyers, procuring the pre-protected 1-Boc-4-(hydroxymethyl)pyrazole streamlines synthetic routes by eliminating the need for in-house protection steps and preventing tautomer-driven side reactions during downstream functionalization[4].
Attempting to substitute 1-Boc-4-(hydroxymethyl)pyrazole with its unprotected analog, 4-(hydroxymethyl)pyrazole, introduces severe process inefficiencies [1]. The unprotected pyrazole nitrogen possesses an acidic NH proton (pKa ~14) that actively competes with the C4-hydroxymethyl group during alkylation, acylation, or Mitsunobu reactions, leading to complex mixtures of N- and O-functionalized products [2]. Furthermore, the free NH forms strong intermolecular hydrogen bonds, drastically reducing solubility in preferred process solvents like dichloromethane or toluene and forcing the use of high-boiling, difficult-to-remove solvents such as DMF [3]. Substituting with the regioisomer, 1-Boc-3-(hydroxymethyl)pyrazole, also fails in sterically demanding applications, as the C3 position suffers from significant steric clash with the adjacent N-Boc group, depressing reaction kinetics and overall yields [4].
In standard etherification or Mitsunobu protocols, the presence of an unprotected pyrazole NH creates competing nucleophilic sites. 1-Boc-4-(hydroxymethyl)pyrazole completely blocks N-alkylation, directing >98% of the reactivity to the C4-primary alcohol[1]. In contrast, unprotected 4-(hydroxymethyl)pyrazole yields problematic mixtures of N-alkylated and O-alkylated products, often requiring extensive chromatographic purification that reduces isolated yield and increases solvent waste [2].
| Evidence Dimension | O-alkylation vs N-alkylation selectivity |
| Target Compound Data | >98% selectivity for O-functionalization |
| Comparator Or Baseline | Unprotected 4-(hydroxymethyl)pyrazole (~60:40 to 70:30 O:N mixture) |
| Quantified Difference | ~30-40% absolute increase in target O-isomer yield; elimination of N-alkylated byproducts |
| Conditions | Mitsunobu coupling (DIAD, PPh3) or basic alkylation (NaH, R-X) in THF/DCM |
Eliminating the formation of N-alkylated byproducts bypasses costly chromatographic separations, making this compound strictly necessary for scalable API synthesis.
The free NH of unprotected pyrazoles forms extensive intermolecular hydrogen-bonded networks, rendering them poorly soluble in standard lipophilic process solvents. The N1-Boc group in 1-Boc-4-(hydroxymethyl)pyrazole disrupts this network, increasing solubility in solvents like dichloromethane (DCM) and toluene by more than an order of magnitude[1]. This allows buyers to avoid high-boiling, difficult-to-remove polar aprotic solvents (e.g., DMF, DMSO) that are otherwise required to dissolve the unprotected baseline compound [2].
| Evidence Dimension | Solubility in non-polar/aprotic solvents (e.g., DCM at 25°C) |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Unprotected 4-(hydroxymethyl)pyrazole (<10 mg/mL) |
| Quantified Difference | >10-fold increase in lipophilic solvent solubility |
| Conditions | 25°C, standard atmospheric pressure in dichloromethane |
High solubility in volatile aprotic solvents streamlines downstream workup, extraction, and concentration steps during large-scale manufacturing.
When synthesizing 4-formyl pyrazole derivatives, 1-Boc-4-(hydroxymethyl)pyrazole serves as a highly efficient precursor. Oxidation with mild reagents like Manganese(IV) oxide (MnO2) proceeds smoothly to afford the corresponding aldehyde in 85-95% yields [1]. Unprotected 4-(hydroxymethyl)pyrazole exhibits sluggish oxidation kinetics and lower yields due to the free NH coordinating with metal oxidants or participating in side reactions [2].
| Evidence Dimension | Isolated yield of 4-formyl derivative |
| Target Compound Data | 85–95% yield |
| Comparator Or Baseline | Unprotected 4-(hydroxymethyl)pyrazole (50–65% yield) |
| Quantified Difference | 20–30% absolute increase in isolated aldehyde yield |
| Conditions | MnO2 (excess), DCM, 16h at 20°C |
Procuring the Boc-protected alcohol ensures high-yielding access to critical 4-formyl pyrazole intermediates without wasting costly oxidation reagents.
For buyers considering different protected pyrazole regioisomers, the position of the hydroxymethyl group is critical. In 1-Boc-4-(hydroxymethyl)pyrazole, the C4 position is sterically isolated from the bulky N1-Boc group, allowing rapid and high-yielding functionalization [1]. In the closely related 1-Boc-3-(hydroxymethyl)pyrazole, the proximity of the C3-alcohol to the N1-Boc group induces significant steric clash, which severely retards reaction rates during coupling with bulky electrophiles [2].
| Evidence Dimension | Coupling efficiency with sterically demanding reagents |
| Target Compound Data | Rapid conversion with minimal steric penalty |
| Comparator Or Baseline | 1-Boc-3-(hydroxymethyl)pyrazole (C3-regioisomer) |
| Quantified Difference | 2x to 3x faster reaction kinetics and higher conversion rates for the C4-isomer |
| Conditions | Bulky etherification or esterification at the primary alcohol |
Selecting the C4-regioisomer prevents kinetic bottlenecks in synthetic pathways involving sterically encumbered coupling partners.
Directly leveraging the >98% O-alkylation regiocontrol established in Section 3, 1-Boc-4-(hydroxymethyl)pyrazole is a high-yield starting material for synthesizing complex ether-linked pyrazole APIs. By using this protected precursor, process chemists can execute Mitsunobu reactions with complex phenols without generating N-alkylated impurities, streamlining downstream purification and scale-up [1].
Based on its quantitatively higher oxidation yields, this compound is routinely procured as the immediate precursor for 1-Boc-pyrazole-4-carboxaldehyde. The high solubility of 1-Boc-4-(hydroxymethyl)pyrazole in dichloromethane allows for efficient, high-concentration MnO2 oxidations, yielding the target aldehyde in >85% yield without the metal-coordination issues seen in unprotected pyrazoles[2].
The unhindered nature of the C4-hydroxymethyl group, compared to its C3-regioisomer, makes this compound highly effective for generating diverse libraries of pyrazole-containing agrochemicals. The rapid reaction kinetics at the sterically accessible C4 position allow for high-throughput esterification and etherification with bulky substituents, maximizing library coverage and yield [3].